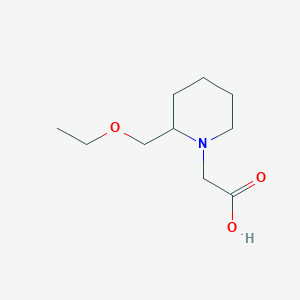

2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid

Description

2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid is a piperidine derivative featuring an ethoxymethyl substituent at the 2-position of the piperidine ring and an acetic acid moiety attached to the nitrogen atom.

Propriétés

IUPAC Name |

2-[2-(ethoxymethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-2-14-8-9-5-3-4-6-11(9)7-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACXUKFHXRVJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . These compounds play a significant role in drug design and have various pharmacological applications .

Mode of Action

Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various substituted piperidines . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in various biological and pharmacological activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Piperidine derivatives are known to have various pharmacological applications , suggesting that they may have diverse molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductase enzymes, which are crucial in redox reactions within the cell. The nature of these interactions often involves the binding of 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid to the active site of the enzyme, thereby modulating its activity. Additionally, this compound may interact with transport proteins, affecting the transport of other molecules across cellular membranes.

Cellular Effects

The effects of 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, derivatives of piperidine, such as 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid, have demonstrated antiproliferative effects by inhibiting tubulin polymerization. This inhibition disrupts the mitotic process, leading to cell cycle arrest and apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions. For instance, the compound has been found to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage. Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid is involved in various metabolic pathways within the cell. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with other molecules for excretion. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. These changes can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. This distribution pattern is crucial for the compound’s efficacy, as it determines the concentration of the compound at its site of action.

Subcellular Localization

The subcellular localization of 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid is an important factor in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to its site of action. For example, the compound may be directed to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism.

Activité Biologique

2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid is a synthetic compound that has garnered attention for its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables, to provide a comprehensive understanding of this compound's significance in medicinal chemistry.

Chemical Structure and Properties

The structure of 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid includes a piperidine ring substituted with an ethoxymethyl group and an acetic acid moiety. Its molecular formula is C12H21NO3, and it has a molecular weight of approximately 229.31 g/mol. The compound's unique structure may influence its biological activity, particularly its interaction with various biological targets.

The biological activity of 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine moiety is known for its role in enhancing binding affinity to various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains.

- Antitumor Properties : Compounds related to piperidine have shown cytotoxic effects against various cancer cell lines.

- Neurological Effects : Potential applications in treating neurological disorders due to their interaction with neurotransmitter systems.

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of piperidine derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting significant antitumor potential .

- Neuropharmacological Studies : Research on related piperidine compounds revealed their ability to modulate neurotransmitter levels, potentially offering therapeutic benefits for conditions such as depression and anxiety .

- Antimicrobial Efficacy : In vitro studies have shown that piperidine-based compounds can inhibit the growth of pathogenic bacteria, indicating their potential as antimicrobial agents .

Table 1: Biological Activity Summary

| Property | Effect | Reference |

|---|---|---|

| Antitumor Activity | IC50 values < 100 nM | |

| Antimicrobial Activity | Effective against Gram-positive bacteria | |

| Neurological Effects | Modulation of neurotransmitter levels |

Table 2: Structure-Activity Relationship (SAR)

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Compound A (similar structure) | Piperidine + Ethoxy group | Antitumor |

| Compound B (similar structure) | Piperidine + Alkyl substituents | Antimicrobial |

Applications De Recherche Scientifique

Dipeptidyl Peptidase IV Inhibition

Research has indicated that derivatives of 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid exhibit promising inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. A study demonstrated that certain derivatives achieved low micromolar IC50 values (e.g., 0.01 μM), suggesting their potential role in managing type 2 diabetes through enhanced glucose regulation.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Inhibitors targeting soluble epoxide hydrolase (sEH) have shown efficacy in stabilizing epoxyeicosatrienoic acids (EETs), which are known to possess anti-inflammatory effects. Compounds similar to 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid have been evaluated for their ability to inhibit nitric oxide generation in activated glial cells, indicating a potential application in treating inflammatory diseases .

Diabetes Management

The inhibition of DPP-IV by derivatives of this compound suggests its use in diabetes management. Clinical studies involving oral glucose tolerance tests on animal models have highlighted the efficacy of these derivatives in lowering blood glucose levels without adversely affecting cardiac ion channels, thus presenting a favorable safety profile for potential therapeutic use.

Alzheimer’s Disease Therapy

Recent advances indicate that piperidine derivatives, including those related to 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid, may play a role in Alzheimer’s disease therapy by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes. This dual inhibition could enhance cognitive function and provide neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Efficacy in Animal Models

In vivo studies have demonstrated the effectiveness of compounds derived from 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid in reducing blood glucose levels during oral glucose tolerance tests conducted on ICR mice. These studies confirmed that the compounds did not interfere with cardiac ion channels, supporting their safety for potential human use.

Inhibition of Inflammatory Responses

Another study investigated the anti-inflammatory effects of related compounds by assessing their ability to inhibit nitric oxide production in microglial cells activated by lipopolysaccharides (LPS). The results showed significant reductions in nitric oxide levels when treated with these compounds compared to controls, highlighting their therapeutic potential against neuroinflammation .

Comparaison Avec Des Composés Similaires

Target Compound vs. [4-(Ethoxycarbonyl)piperidin-1-yl]acetic Acid (CAS 224456-41-1)

- Synthesis : The target compound’s ethoxymethyl group (CH2OCH2CH3) contrasts with the ethoxycarbonyl (COOCH2CH3) substituent in the analog. The latter is synthesized via nucleophilic substitution of 4-fluorophenyl derivatives with 2-(piperidin-4-yl)acetic acid under basic conditions (K2CO3 in DMSO) .

- Key Difference : The ethoxymethyl group may require milder alkylation conditions compared to electron-deficient aryl halides used in analogs like 9a–d .

Target Compound vs. 2-(1-Methylpiperidin-2-yl)acetic Acid (CAS 107388-72-7)

Physicochemical Properties

Table 1: Physicochemical Comparison

*LogP estimated using substituent contributions (ethoxymethyl: +0.7; hydroxymethyl: -1.0; ethoxycarbonyl: +1.0).

Soluble Epoxide Hydrolase (sEH) Inhibition

Opioid/Chemokine Receptor Targeting

- Compounds such as 8b () highlight the role of piperidinylacetic acids in dual receptor targeting. The ethoxymethyl group could modulate receptor selectivity compared to carboxamide or urea derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.